molecular formula C11H5ClF3NO B11858583 1-(3-Chloroisoquinolin-6-yl)-2,2,2-trifluoroethanone

1-(3-Chloroisoquinolin-6-yl)-2,2,2-trifluoroethanone

Cat. No.: B11858583
M. Wt: 259.61 g/mol
InChI Key: HIUCKDUQCHUXGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloroisoquinolin-6-yl)-2,2,2-trifluoroethanone is an organic compound that belongs to the class of isoquinolines. This compound is characterized by the presence of a chloro group at the 3rd position of the isoquinoline ring and a trifluoroethanone group at the 2nd position. It is primarily used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloroisoquinolin-6-yl)-2,2,2-trifluoroethanone typically involves the reaction of 3-chloroisoquinoline with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as pyridine to facilitate the acylation process. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloroisoquinolin-6-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products:

    Substitution: Derivatives with different functional groups replacing the chloro group.

    Reduction: Alcohol derivatives.

    Oxidation: Carboxylic acids or other oxidized forms.

Scientific Research Applications

1-(3-Chloroisoquinolin-6-yl)-2,2,2-trifluoroethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(3-Chloroisoquinolin-6-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may inhibit DNA synthesis by interacting with DNA gyrase or topoisomerase, leading to antimicrobial activity .

Comparison with Similar Compounds

    1-(3-Chloroisoquinolin-6-yl)ethanone: Similar structure but lacks the trifluoro group.

    3-Chloroisoquinoline: The parent compound without the ethanone group.

Uniqueness: 1-(3-Chloroisoquinolin-6-yl)-2,2,2-trifluoroethanone is unique due to the presence of the trifluoroethanone group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various chemical and biological applications .

Properties

Molecular Formula

C11H5ClF3NO

Molecular Weight

259.61 g/mol

IUPAC Name

1-(3-chloroisoquinolin-6-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C11H5ClF3NO/c12-9-4-8-3-6(10(17)11(13,14)15)1-2-7(8)5-16-9/h1-5H

InChI Key

HIUCKDUQCHUXGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C(C=C2C=C1C(=O)C(F)(F)F)Cl

Origin of Product

United States

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